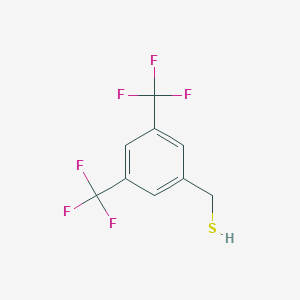
3,5-双(三氟甲基)苄基硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(trifluoromethyl)benzyl mercaptan is a chemical compound with the molecular formula C₉H₆F₆S and a molecular weight of 260.2 g/mol . This compound is known for its unique properties, making it a valuable reagent in various organic synthesis reactions, a ligand in metal-catalyzed reactions, and a probe in fluorescence-based assays .
科学研究应用
3,5-Bis(trifluoromethyl)benzyl mercaptan has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound serves as a probe in fluorescence-based assays, helping to study protein interactions and modifications.
Medicine: Its thiol-reactive nature allows it to engage with cysteine residues in proteins, potentially modifying their structure and function, which can be useful in drug development and biochemical studies.
作用机制
Target of Action
It has been used in the synthesis of a modified triazine-based covalent organic framework .
Mode of Action
It is known that the high electronegativity and large steric hindrance of 3,5-bis(trifluoromethyl)benzyl mercaptan can suppress the diffusion of polysulfides .
Biochemical Pathways
Its role in the synthesis of a covalent organic framework suggests it may influence the formation and stability of these structures .
Pharmacokinetics
Its predicted properties include a boiling point of 1817±350 °C and a density of 1392±006 g/cm3 .
Result of Action
Its use in the synthesis of a covalent organic framework suggests it may contribute to the improved capacity and cyclic stability of li–s batteries .
Action Environment
Its role in the synthesis of a covalent organic framework suggests it may be sensitive to conditions that affect the formation and stability of these structures .
生化分析
Biochemical Properties
The precise mechanism of action underlying 3,5-Bis(trifluoromethyl)benzyl mercaptan’s effects remains incompletely understood. It is postulated that this compound acts as a thiol-reactive agent, engaging with cysteine residues present in proteins . This interaction has the potential to induce modifications in protein structure and function, thus affecting their overall behavior .
Cellular Effects
It is known that the compound can interact with proteins, potentially influencing cell function .
Molecular Mechanism
It is believed to act as a thiol-reactive agent, interacting with cysteine residues in proteins . This could lead to changes in protein structure and function, potentially affecting gene expression and enzyme activity .
准备方法
The synthesis of 3,5-Bis(trifluoromethyl)benzyl mercaptan typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with sodium hydrosulfide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
3,5-Bis(trifluoromethyl)benzyl mercaptan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: It can be reduced back to the thiol form using reducing agents such as dithiothreitol (DTT).
Substitution: The mercaptan group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions include disulfides, thioethers, and other sulfur-containing derivatives .
相似化合物的比较
3,5-Bis(trifluoromethyl)benzyl mercaptan can be compared with other similar compounds such as:
4-Trifluoromethylbenzyl mercaptan: Similar in structure but with a single trifluoromethyl group, it exhibits different reactivity and applications.
3,5-Bis(trifluoromethyl)benzenethiol: Another related compound with similar functional groups but different chemical properties and uses.
The uniqueness of 3,5-Bis(trifluoromethyl)benzyl mercaptan lies in its dual trifluoromethyl groups, which enhance its reactivity and make it a versatile reagent in various chemical and biological applications .
属性
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNFDRDLZOVTKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375772 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158144-84-4 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 3,5-bis(trifluoromethyl)benzyl mercaptan interact with ZnO surfaces and what are the observed effects?
A1: While the exact binding mode of 3,5-bis(trifluoromethyl)benzyl mercaptan on ZnO is unclear [], its interaction leads to a significant increase in downwards band bending on all ZnO faces (Zn-polar, O-polar, and m-plane) []. This suggests a change in the electronic properties of the ZnO surface upon modification. The study also indicates that Zn-polar and m-plane ZnO surfaces might oxidize thiols more readily compared to the O-polar face, potentially influencing the binding interaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)
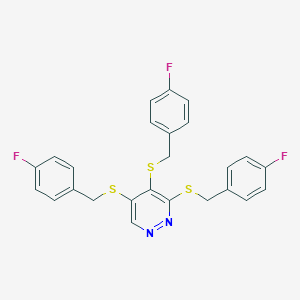
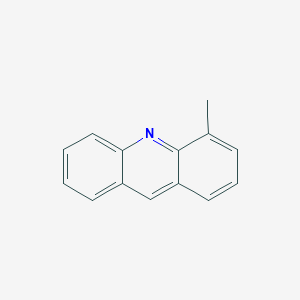
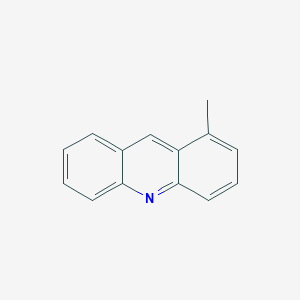
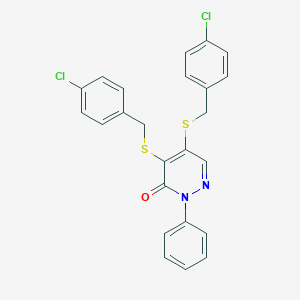
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
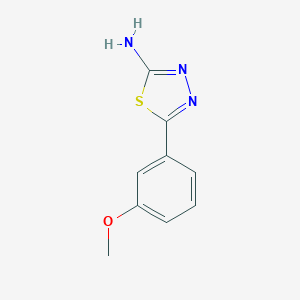
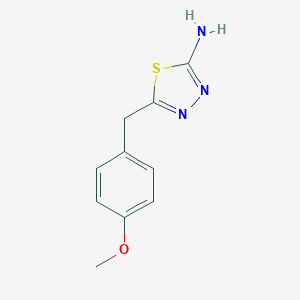
![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
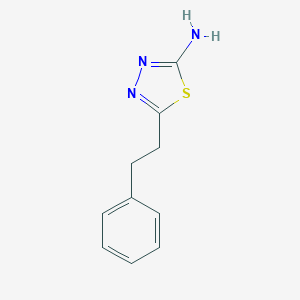

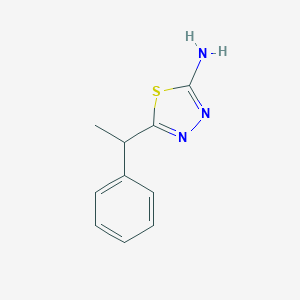
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
